molecular formula C25H21N7O B2840100 (E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836652-20-1

(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2840100
CAS No.: 836652-20-1
M. Wt: 435.491
InChI Key: SUSLRAJZCFTMSB-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H21N7O and its molecular weight is 435.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a detailed examination of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the pyrroloquinoxaline core : This is achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
  • Introduction of the phenethyl and pyridine moieties : These groups are added through nucleophilic substitution or condensation reactions.

Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline, including the target compound, exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the quinoxaline core can enhance inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
26eHCT1160.4ASK1 Inhibition
2bMCF70.5VEGFR2 Inhibition

The compound has shown promising results against human colon carcinoma (HCT116) with an IC50 value of 0.4 µM, indicating its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that play crucial roles in cellular signaling pathways associated with cancer progression. Notably:

  • ASK1 Inhibition : The compound demonstrated effective inhibition of apoptosis signal-regulating kinase 1 (ASK1), which is involved in stress-induced apoptosis.
EnzymeIC50 (µM)Effect
ASK10.03Inhibitor

This suggests that the compound may help in preventing cell death in normal cells while selectively targeting cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of specific functional groups significantly influences the biological activity of the compound. For example:

  • Pyridine moiety : Essential for maintaining inhibitory activity against ASK1.
  • Phenethyl group : Enhances lipophilicity and cellular uptake.

These insights are crucial for optimizing the design of new derivatives with improved efficacy and selectivity .

Study on Antitumor Activity

A recent study evaluated a series of quinoxaline derivatives, including our target compound, against various tumor cell lines. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups.

Key Findings:

  • Compounds with halogen substitutions showed higher activity against breast cancer cell lines.
  • The presence of hydroxyl groups was found to increase solubility and bioavailability.

Clinical Implications

The promising biological activities observed in preclinical studies suggest potential applications in cancer therapy. Further investigations are warranted to explore pharmacokinetics, toxicity profiles, and in vivo efficacy.

Properties

IUPAC Name

2-amino-N-(2-phenylethyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c26-23-21(25(33)28-15-12-17-6-2-1-3-7-17)22-24(31-20-9-5-4-8-19(20)30-22)32(23)29-16-18-10-13-27-14-11-18/h1-11,13-14,16H,12,15,26H2,(H,28,33)/b29-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSLRAJZCFTMSB-MUFRIFMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.